
R-10015
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-10015 es un inhibidor potente y selectivo de la quinasa de dominio LIM (LIMK). Ha demostrado propiedades antivirales de amplio espectro, lo que lo convierte en un candidato prometedor para el tratamiento de diversas infecciones virales, incluido el virus de la inmunodeficiencia humana (VIH), el virus del Ébola Zaire, el virus de la fiebre del valle del Rift, el virus de la encefalitis equina venezolana y el virus del herpes simple tipo 1 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
R-10015 se sintetiza mediante una serie de reacciones químicas que involucran la formación de su estructura central, seguida de modificaciones de grupos funcionales. La ruta sintética generalmente implica los siguientes pasos:
- Formación de la estructura central mediante una reacción de ciclación.
- Introducción de grupos funcionales mediante reacciones de sustitución.
- Purificación y aislamiento del producto final.
Métodos de producción industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la cristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
R-10015 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Inhibition of LIM Domain Kinase
Mechanism of Action:
R-10015 functions by binding to the ATP-binding pocket of LIMK, effectively inhibiting its activity. This inhibition leads to decreased phosphorylation of cofilin, a crucial regulator of actin dynamics in cells. The biochemical half-maximal inhibitory concentration (IC50) of this compound against purified LIMK1 is approximately 38 nM, indicating its potency as a LIMK inhibitor .
Cell-Based Studies:
In studies using human CD4 T cells, this compound demonstrated significant inhibition of cofilin phosphorylation, confirming its effectiveness in a cellular context. Flow cytometry analysis showed that treatment with this compound resulted in approximately 80% of cells exhibiting low levels of phosphorylated cofilin after one hour .
Antiviral Activity
This compound has been investigated for its broad-spectrum antiviral properties, particularly against several viruses that exploit host cell actin dynamics for entry and replication.
Target Viruses:
- HIV-1: this compound inhibits HIV-1 DNA synthesis and nuclear migration, thereby blocking viral replication processes. In vitro studies indicated that this compound effectively reduced late viral DNA synthesis and inhibited the migration of viral components into the nucleus .
- Ebolavirus: The compound has shown inhibitory effects on Zaire ebolavirus (EBOV), suggesting potential utility in treating infections caused by this virus .
- Other Viruses: this compound also inhibits Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus type 1 (HSV-1) .
Case Study: HIV Inhibition
In a controlled study, CEM-SS T cells treated with this compound exhibited reduced HIV nuclear migration as measured by the presence of 2-LTR circles, a marker for viral integration. The compound's ability to inhibit multiple stages of the HIV life cycle highlights its potential as an antiviral therapeutic agent .
Impact on Cellular Functions
This compound's inhibition of LIMK not only affects viral processes but also alters cellular functions related to actin dynamics:
Chemotaxis Inhibition:
this compound has been shown to inhibit stromal cell-derived factor 1 (SDF-1)-mediated chemotaxis in human Jurkat T cells. This effect is dose-dependent and correlates with the inhibition of actin polymerization, indicating that this compound could modulate immune responses by affecting T cell migration .
Safety and Toxicity Profile
Preliminary studies indicate that this compound does not exhibit significant toxicity at dosages up to 10 mg/kg administered intraperitoneally in animal models. This suggests a favorable safety profile for potential therapeutic use .
Data Summary
Mecanismo De Acción
R-10015 ejerce sus efectos al unirse al bolsillo de unión al ATP de la quinasa de dominio LIM, inhibiendo así su actividad. Esta inhibición bloquea la fosforilación de la cofilina, una proteína clave involucrada en la dinámica del citoesqueleto de actina. Como resultado, this compound interrumpe los procesos virales como la síntesis de ADN, la migración nuclear y la liberación de viriones .
Comparación Con Compuestos Similares
R-10015 es único en su alta potencia y selectividad para la quinasa de dominio LIM. Los compuestos similares incluyen:
LHF-535: Un inhibidor de amplio espectro de la entrada de arenavirus.
BA-53038B: Un modulador alostérico de la proteína central del virus de la hepatitis B.
En comparación con estos compuestos, this compound demuestra un espectro antiviral más amplio y una mayor selectividad para la quinasa de dominio LIM .
Actividad Biológica
R-10015 is a selective inhibitor of LIM domain kinase (LIMK), which plays a significant role in various cellular processes, including cytoskeletal dynamics and cell migration. This compound has been studied for its potential therapeutic applications, particularly in the context of immune responses and cancer biology.
This compound inhibits LIMK activity, which is crucial for the phosphorylation of cofilin, a protein that regulates actin dynamics. The inhibition of LIMK leads to decreased phosphorylation of cofilin, thereby affecting actin polymerization and cell motility. A study reported an IC50 value of approximately 38 nM for this compound against purified LIMK1, indicating its potency as an inhibitor .
Selectivity Profile
The selectivity of this compound was evaluated against a panel of 62 kinases. The results showed that this compound primarily inhibits LIMK with minimal off-target effects. Notably, it exhibited significant inhibition of LRRK2 and p70S6K (≥90% inhibition at 1 μM), while moderate inhibition was observed for protein kinase A (PKA), ROCK2, and FLT3 (approximately 70%, 76%, and 68% inhibition, respectively) .
Cofilin Phosphorylation
In cell-based assays using human CD4 T cells, this compound effectively reduced cofilin phosphorylation. Flow cytometry analysis demonstrated that after treatment with this compound, approximately 80% of the cells showed low levels of phosphorylated cofilin compared to untreated controls . This confirms the compound's ability to inhibit LIMK activity in a cellular context.
Chemotaxis and Actin Dynamics
Further investigations assessed the impact of this compound on chemotaxis mediated by stromal cell-derived factor 1 (SDF-1). Jurkat T cells treated with this compound exhibited dose-dependent inhibition of SDF-1-mediated chemotaxis. Additionally, the compound significantly impaired actin polymerization in response to SDF-1 stimulation, confirming its role in modulating actin dynamics through LIMK inhibition .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound in various contexts:
- Cancer Research : In models of cancer metastasis, this compound's ability to inhibit cell migration could potentially limit tumor spread.
- Immunology : By modulating T cell responses through actin dynamics, this compound may enhance or suppress immune responses depending on the therapeutic need.
- Neuroscience : Given LIMK's role in neuronal function, this compound could be explored for neuroprotective effects in conditions like Alzheimer's disease .
Summary Table of Biological Activity
Biological Activity | Details |
---|---|
Target | LIM domain kinase (LIMK) |
IC50 against LIMK1 | ~38 nM |
Selectivity | Minimal off-target effects; moderate inhibition of PKA, ROCK2, FLT3 |
Effects on Cofilin | Significant reduction in phosphorylation in T cells |
Impact on Chemotaxis | Dose-dependent inhibition of SDF-1-mediated migration |
Actin Dynamics | Impaired actin polymerization upon SDF-1 stimulation |
Propiedades
IUPAC Name |
methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJCGXCUUCOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.